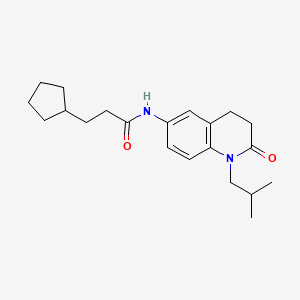

3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Description

Properties

IUPAC Name |

3-cyclopentyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-15(2)14-23-19-10-9-18(13-17(19)8-12-21(23)25)22-20(24)11-7-16-5-3-4-6-16/h9-10,13,15-16H,3-8,11-12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDIAMAROJECFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides and a suitable base.

Cyclopentyl Group Addition: The cyclopentyl group can be added through a Grignard reaction or other organometallic coupling methods.

Formation of the Propanamide Moiety: The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine with a propanoyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols or amides to amines.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is . The compound features a tetrahydroquinoline core which is known for various biological activities.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. Studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth in various cancer cell lines.

- Case Study : A study reported that a related compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against human HCT-116 and MCF-7 cell lines, indicating potent antiproliferative effects .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has gained attention due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

- Mechanism : These compounds may enhance the levels of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.

- Research Findings : Experimental models have shown that such compounds can significantly reduce neuronal cell death in models of neurodegenerative diseases .

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | HCT-116 (colon cancer) | IC50 = 1.9 µg/mL | 2023 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 7.52 µg/mL | 2023 |

| Neuroprotective | Neuronal Cell Lines | Reduction in oxidative stress markers | 2024 |

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the tetrahydroquinoline scaffold.

Synthetic Route Example

- Formation of Tetrahydroquinoline Core : Starting from readily available anilines and cyclic ketones.

- Amidation Reaction : The cyclopentyl and isobutyl groups are introduced via an amidation step using coupling agents such as EDC or DCC.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of tetrahydroquinolinone derivatives, which vary in substituents and biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

*logP values calculated using XLogP3.

Key Observations :

- Electron-Withdrawing Groups : Unlike the bromine-substituted analog, the target lacks strong electron-withdrawing substituents, which may influence binding to electrophilic targets like kinases.

- Core Modifications: The tetrahydroquinolinone core is conserved across analogs, but substituents at the 1- and 6-positions dictate target selectivity.

Physicochemical and Pharmacokinetic Properties

The compound’s predicted logP (~3.8) aligns with Lipinski’s rule of five, suggesting oral bioavailability. However, its low solubility in aqueous media (<0.1 mg/mL) may necessitate formulation adjustments. In contrast, the oxazole-thiazole derivative exhibits higher solubility due to polar heterocycles, albeit with reduced logP.

Biological Activity

3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a cyclopentyl group and a tetrahydroquinoline moiety, which are known to influence its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Enzyme Inhibition : Many tetrahydroquinoline derivatives are known to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter activity.

- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties, which could contribute to their therapeutic effects.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry highlighted the antitumor potential of related compounds. In vitro assays demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Research has indicated that similar compounds exhibit neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory responses and protect against oxidative stress in neuronal cells .

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory properties. In animal models, it showed a reduction in inflammatory markers and improved outcomes in conditions characterized by chronic inflammation .

Case Studies

Q & A

Synthesis Methodology

Q: How is 3-cyclopentyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide synthesized, and what reaction conditions are critical for optimal yield? A:

- Key Steps :

- Core Formation : Construct the tetrahydroquinoline moiety via cyclization of substituted aniline precursors under acidic or basic conditions.

- Substituent Introduction : Introduce the isobutyl group at the 1-position via alkylation (e.g., using isobutyl halides) .

- Amidation : Couple the cyclopentylpropanamide side chain using carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct reaction with activated esters .

- Critical Conditions :

- Temperature : Reflux in dichloromethane (40–60°C) for amidation .

- pH Control : Neutral to slightly basic conditions (pH 7–8) to minimize side reactions .

- Catalysts : Triethylamine as a base to enhance nucleophilicity during sulfonylation/amidation .

Structural Confirmation

Q: What analytical techniques are essential for confirming the molecular structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (MS) :

Biological Activity Profiling

Q: What potential biological activities are associated with this compound based on structural analogs? A:

- Antimicrobial Activity : The tetrahydroquinoline core and sulfonamide-like linkages are linked to bacterial enzyme inhibition (e.g., dihydrofolate reductase) .

- Anticancer Potential : Isobutyl and cyclopentyl groups may enhance lipophilicity, improving membrane permeability for kinase or topoisomerase inhibition .

- Methodological Validation :

Reaction Optimization Challenges

Q: How can researchers address low yields in the final amidation step? A:

- Solvent Selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side-product formation .

- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

- Temperature Gradients : Stepwise heating (25°C → 40°C) to balance reactivity and stability .

Structure-Activity Relationship (SAR) Studies

Q: What strategies are recommended for SAR studies on this compound? A:

- Substituent Variation :

- Replace cyclopentyl with cyclohexyl to assess steric effects on target binding .

- Modify the isobutyl group to ethyl or benzyl for hydrophobicity comparisons .

- Assay Design :

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in reported biological activity data for similar compounds? A:

- Source Validation : Cross-check assay protocols (e.g., cell line specificity, incubation time) .

- Structural Confirmation : Re-analyze disputed compounds via XRD or 2D NMR to rule out isomerism .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies .

Stability and Storage

Q: What are the optimal storage conditions to prevent degradation of this compound? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.